(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid
Description
The compound (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a structurally complex molecule featuring a benzodioxole moiety linked to a 4-oxo-2-thioxothiazolidine core via a methylene group. This core is further connected through a butanamido spacer to a 2-hydroxybenzoic acid moiety.
Properties
IUPAC Name |
5-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7S2/c25-15-5-4-13(10-14(15)21(28)29)23-19(26)2-1-7-24-20(27)18(33-22(24)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,23,26)(H,28,29)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUJJEZCUHQVPY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- IUPAC Name: 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- Molecular Formula: C18H11NO6S2
- Molecular Weight: 401.41 g/mol
- CAS Number: 872696-45-2
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, related thiazolidinone derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A notable study highlighted that certain derivatives of thiazolidinones inhibited Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibiotics targeting resistant bacterial strains .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin, specifically compound 4e, exhibit remarkable anticonvulsant properties. The compound was tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results showed:
| Parameter | Value |
|---|---|
| ED50 (mg/kg) | 9.7 |
| TD50 (mg/kg) | 263.3 |
| Protective Index (TD50/ED50) | 27.1 |
These findings indicate a high protective index comparable to established antiepileptic drugs, suggesting that the compound may serve as a lead for further structural modifications aimed at enhancing its anticonvulsant activity .
The mechanism by which these compounds exert their effects appears to involve the inhibition of voltage-gated sodium channels (NaV1.1). This action is crucial as it helps stabilize neuronal excitability and prevent seizure activity. Molecular docking studies have been employed to elucidate the binding interactions between the compound and the NaV1.1 channel, providing insights into its potential as a therapeutic agent for epilepsy .
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Anticonvulsant Studies:
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of compounds similar to (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exhibit anti-inflammatory properties. For instance, leukadherin 1 (LA1), a related compound, has demonstrated efficacy in reducing leukocyte recruitment during acute peritonitis and mitigating renal ischemia/reperfusion injuries in murine models . This suggests potential applications in treating inflammatory diseases.
Antibacterial Properties
Compounds containing the benzo[d][1,3]dioxole moiety have shown inhibitory activity against bacterial ligases such as MurD and MurE. These enzymes are critical for bacterial cell wall synthesis, indicating that this compound could be explored as a lead compound for developing new antibacterial agents .
Cancer Therapeutics
The compound's structural features may contribute to anticancer activities. Studies on similar thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms of action remain an area for further exploration.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent-Driven Activity :
- Benzodioxole vs. Indole : The benzodioxole group in the target compound and 4e correlates with anticonvulsant activity, while indole-substituted analogs (e.g., 5b ) exhibit antimicrobial properties. This highlights how aromatic substituents dictate target selectivity .
- Linker Modifications : The butanamido linker in the target compound may enhance solubility and bioavailability compared to shorter chains (e.g., methylene in 5b ) .
Mechanistic Insights :
- NaV1.1 Inhibition : Compound 4e ’s anticonvulsant activity is attributed to NaV1.1 channel inhibition, a mechanism likely shared by the target compound due to structural homology .
- Microbial Enzyme Targeting : Indole-containing derivatives () likely disrupt microbial cell wall synthesis or enzyme function, a divergent mechanism from sodium channel modulation .
Synthetic Optimization: Reaction Conditions: emphasizes potassium carbonate in ethanol as optimal for synthesizing benzylidene-thiazolidinone hybrids, a protocol applicable to the target compound’s synthesis .
Research Findings and Implications
- Anticonvulsant Potential: The high protective index (TD50/ED50 = 27.1) of 4e underscores the therapeutic promise of benzodioxole-thiazolidinone hybrids. Molecular docking studies () suggest similar derivatives, including the target compound, could optimize binding to NaV1.1 .
- Antimicrobial Applications : Indole-based analogs () demonstrate broad-spectrum activity, but their clinical translation requires addressing toxicity concerns absent in benzodioxole derivatives .
- Synthetic Scalability: The use of mild bases (e.g., K2CO3) and polar solvents (ethanol) in analogous syntheses () supports scalable production of the target compound .
Q & A
Q. How can researchers validate the Z-configuration’s role in the compound’s bioactivity compared to the E-isomer?
- Methodological Answer:
- Synthesize both isomers via controlled reaction conditions (e.g., light exclusion for Z-isomer retention).
- Compare bioactivity in parallel assays (e.g., IC50 in cancer cells).
- Perform X-ray crystallography or NOESY NMR to confirm spatial arrangement and correlate with activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
